N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-15-11(7-3-2-4-8(7)14-15)13-12(17)9-5-6-10(20-9)16(18)19/h5-6H,2-4H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQNHSYYNPTOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydrocyclopenta[c]pyrazole core is shared with BPN-3783 and Winters’ analogs, but its 5-nitrofuran carboxamide substituent distinguishes it from the thiazole-pyridine group in BPN-3783 and the simpler carboxamide in compound 22a .
- Synthesis yields for cyclopentapyrazole derivatives are generally moderate (30–60%), though compound 22a achieved 42% yield via cyclohexylamine coupling .
Pharmacological and Functional Comparisons
Antiparasitic Activity:
- Compound 21 (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide): Exhibited potent trypanocidal activity (IC₅₀ < 1 µM against Trypanosoma brucei), attributed to nitroheterocyclic redox activation .
- brucei .
Ion Channel Modulation:
- Winters’ Tetrahydrocyclopenta[c]pyrazoles : Act as N-type calcium channel inhibitors (IC₅₀ ~10–100 nM), critical for neuropathic pain management. Substituent bulk (e.g., aryl groups) enhances potency .
- Target Compound : Lacks direct evidence but shares the core scaffold with Winters’ inhibitors. The 5-nitrofuran group may shift selectivity toward other targets (e.g., microbial enzymes).
Metabolic Stability and Toxicity:
- Compound 22a : Simple carboxamides like 22a show moderate metabolic stability in vitro (t₁/₂ > 60 min in liver microsomes) but may generate reactive nitro-reduction intermediates .
- BPN-3783 : Used as a stable internal standard in pharmacokinetic studies, suggesting favorable drug-like properties for cyclopentapyrazole derivatives .
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide with high yield?
Answer:
- Methodology: Multi-step synthesis involving nucleophilic addition-elimination reactions for amide bond formation. Key parameters include:
- Solvent selection: Dichloromethane or ethanol for solubility and reactivity .
- Temperature optimization: 60–80°C to balance reaction rate and side-product formation.
- Catalysts: Use of coupling agents (e.g., DCC or EDC) for carboxamide formation.
- Yield Optimization: Yields range from 61.64% to 95.5% depending on solvent and temperature . Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify bond connectivity and substituent positions (e.g., cyclopenta[c]pyrazole ring and nitrofuran groups) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects trace impurities .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?
Answer:
- In vitro assays: Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric readouts.
- Cell-based models: Cytotoxicity screening in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
- Pharmacokinetic profiling: Plasma stability and metabolic half-life assessments in rodent models .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding affinities to targets (e.g., enzymes or receptors). Key parameters include:
- Binding energy thresholds: ΔG ≤ -7 kcal/mol suggests strong interaction .
- Active site analysis: Hydrogen bonding with catalytic residues (e.g., Ser/Thr kinases) .
- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .
Q. What experimental designs resolve contradictions in reported biological activity across studies?
Answer:
- Standardized protocols: Uniform cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., pH, serum concentration).
- Analytical validation: Ensure compound purity via HPLC and mass spectrometry to rule out batch variability .
- Dose-response curves: Compare EC₅₀/IC₅₀ values across studies to identify outlier conditions .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclopenta[c]pyrazole formation) be elucidated?
Answer:
- Kinetic studies: Monitor intermediate formation via in situ FTIR or LC-MS.
- Isotopic labeling: Use ¹³C-labeled precursors to trace cyclization pathways.
- DFT calculations: Model transition states and energy barriers for ring-closure steps .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug design: Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Nanoparticle encapsulation: Use PLGA or liposomal carriers to improve blood-brain barrier penetration .
- Co-solvent systems: Optimize DMSO/PEG formulations for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
